molecular formula C14H14N2O2S2 B2910290 2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide CAS No. 898433-73-3

2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide

Cat. No.: B2910290
CAS No.: 898433-73-3
M. Wt: 306.4
InChI Key: QQVKLVGASBHPKK-UHFFFAOYSA-N
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Description

2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide typically involves the condensation of 2-(ethylthio)benzoic acid with thiophene-3-carboxamide. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale batch or continuous flow reactors. The process involves precise control of temperature, pressure, and reaction time to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Methylthio)benzamido)thiophene-3-carboxamide
  • 2-(2-(Propylthio)benzamido)thiophene-3-carboxamide
  • 2-(2-(Butylthio)benzamido)thiophene-3-carboxamide

Uniqueness

2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide is unique due to its specific ethylthio substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. The ethylthio group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

2-[(2-ethylsulfanylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-2-19-11-6-4-3-5-9(11)13(18)16-14-10(12(15)17)7-8-20-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVKLVGASBHPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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